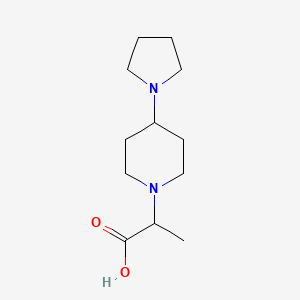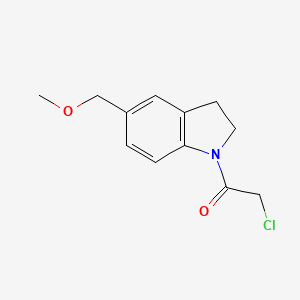
2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)ethan-1-one
Übersicht
Beschreibung
“2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)ethan-1-one” is a derivative of indole . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to significant interest among researchers in synthesizing a variety of indole derivatives .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, indole derivatives are generally synthesized by incorporating various functional groups into the indole scaffold . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .Molecular Structure Analysis
The molecular structure of “this compound” is based on the indole scaffold, which is also known as benzopyrrole . This structure contains a benzenoid nucleus and has 10 π-electrons, making it aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical and Chemical Properties Analysis
The empirical formula of “this compound” is C10H11Cl2NO, and its molecular weight is 232.11 .Wissenschaftliche Forschungsanwendungen
Synthesis and Classification of Indoles
2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)ethan-1-one is relevant in the context of indole synthesis, an area of significant interest in organic chemistry due to the wide range of biological activities associated with indole alkaloids. Indole alkaloids, such as lysergic acid and vincristine, have inspired numerous synthetic approaches for indole construction. The classification of indole synthesis strategies provides a comprehensive framework for understanding the variety of methods available for indole ring formation, crucial for the development of new compounds with potential therapeutic applications. This classification also aids in identifying the current state of the art and directing efforts towards overcoming existing challenges in indole synthesis (Taber & Tirunahari, 2011).
Conversion of Biomass to Valuable Chemicals
The compound is also of interest in the context of converting plant biomass into valuable chemicals. Specifically, derivatives such as 5-hydroxymethylfurfural (HMF) and its further processed forms, including various furan derivatives, are crucial in developing sustainable sources for the chemical industry. These chemicals serve as alternatives to non-renewable hydrocarbon sources and find applications in producing monomers, polymers, fuels, and other functional materials. This approach not only offers a sustainable alternative to traditional chemical feedstocks but also opens up new pathways for the utilization of renewable resources in chemical synthesis, highlighting the importance of such compounds in advancing green chemistry and sustainable industrial processes (Chernyshev, Kravchenko, & Ananikov, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-1-[5-(methoxymethyl)-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-8-9-2-3-11-10(6-9)4-5-14(11)12(15)7-13/h2-3,6H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPMZRQWYVGJRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC2=C(C=C1)N(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


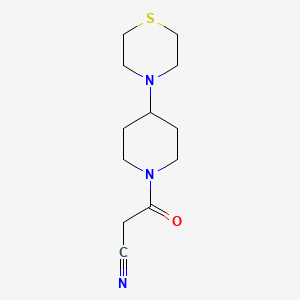

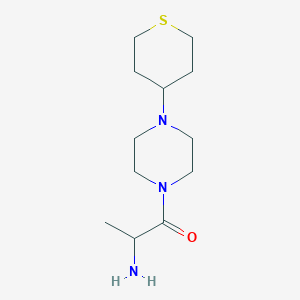
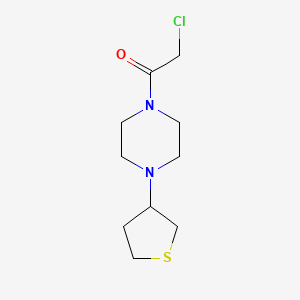

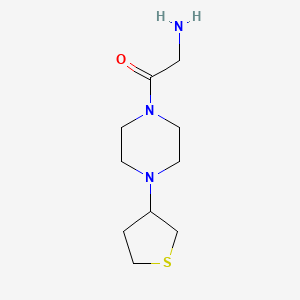
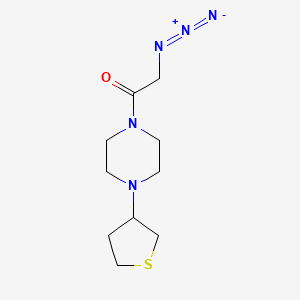
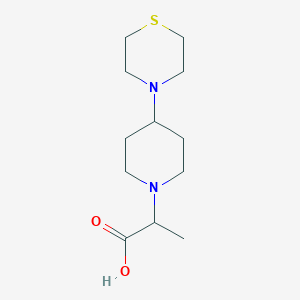
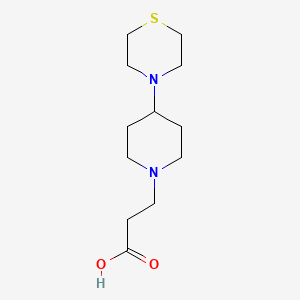
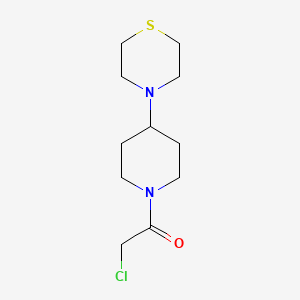

![(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478769.png)
